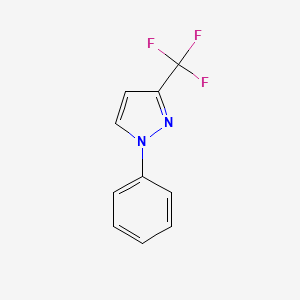

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPVEJBNHMWPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380087 | |

| Record name | 1-phenyl-3-(trifluoromethyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99498-65-4 | |

| Record name | 1-phenyl-3-(trifluoromethyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Trifluoromethyl-Pyrazole Scaffold

An In-depth Technical Guide to the Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

The this compound moiety is a privileged scaffold in modern medicinal chemistry and agrochemical development. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with the versatile pyrazole ring, a five-membered heterocycle known for a wide spectrum of biological activities, the resulting compounds often exhibit potent pharmacological properties. Derivatives of this core structure are found in numerous therapeutic agents, including anti-inflammatory drugs like Celecoxib, and are investigated for applications ranging from antibacterial to anticancer treatments.

This guide provides a detailed examination of the predominant synthetic route to this compound: the Knorr pyrazole synthesis. We will dissect the underlying reaction mechanism, explore the critical challenge of regioselectivity, and provide a detailed experimental protocol for its synthesis, aimed at researchers and scientists in organic synthesis and drug development.

Core Synthetic Pathway: The Knorr Pyrazole Synthesis

The most direct and widely employed method for constructing the this compound core is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the target molecule, the key precursors are phenylhydrazine and an unsymmetrical β-diketone, 1,1,1-trifluoro-2,4-pentanedione .

The overall transformation is robust and efficient, but its success hinges on controlling the regioselectivity of the initial nucleophilic attack, a factor dictated by the profound electronic influence of the trifluoromethyl group.

Caption: Overall reaction for the Knorr synthesis of the target pyrazole.

Dissecting the Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-defined sequence of nucleophilic attack, condensation, and cyclization, culminating in an aromatization step. Understanding this pathway is key to optimizing reaction conditions and maximizing yield.

-

Initial Nucleophilic Attack & Regioselectivity: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine onto one of the carbonyl carbons of the diketone. In an unsymmetrical diketone like 1,1,1-trifluoro-2,4-pentanedione, this first step is the regiochemistry-determining step. The strong electron-withdrawing inductive effect of the CF3 group makes the adjacent carbonyl carbon (C2) significantly more electrophilic than the carbonyl carbon next to the methyl group (C4). Consequently, the initial attack preferentially occurs at the C2 position.

-

Hydrazone Formation: The resulting carbinolamine intermediate rapidly dehydrates to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon (C4).

-

Dehydration and Aromatization: This cyclization yields a 5-hydroxy-5-trifluoromethylpyrazoline intermediate. This intermediate is often unstable and readily undergoes a final acid-catalyzed dehydration, which results in the formation of a stable, aromatic pyrazole ring.

Caption: Step-wise mechanism of the Knorr pyrazole synthesis.

Causality in Experimental Choices: The Regioselectivity Problem

While the electronic preference for attack at the C2 carbonyl is strong, reactions run in standard solvents like ethanol can still produce a mixture of regioisomers. The formation of the undesired 1-phenyl-5-(trifluoromethyl)-1H-pyrazole isomer complicates purification and reduces the overall yield of the target compound.

Field-Proven Insight: The Role of Fluorinated Solvents A key advancement in controlling this reaction is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent. These solvents possess unique properties: they are highly polar and strong hydrogen bond donors, but they are not nucleophilic. This environment is thought to stabilize the transition state leading to the desired 3-trifluoromethyl isomer more effectively than the transition state for the 5-trifluoromethyl isomer, thus dramatically enhancing the regioselectivity. Ratios can be improved from modest in ethanol to greater than 95:5 in favor of the desired product when using a solvent like TFE.

Caption: Competing pathways determining the regioselectivity of the synthesis.

Experimental Protocol

This protocol is a representative procedure for the regioselective synthesis of this compound.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 1,1,1-Trifluoro-2,4-pentanedione | C₅H₅F₃O₂ | 154.09 | 1.54 g | 10.0 | 1.0 |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.08 g | 10.0 | 1.0 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ~0.3 mL | ~5.0 | 0.5 |

| 2,2,2-Trifluoroethanol (TFE) | C₂H₃F₃O | 100.04 | 20 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (1.54 g, 10.0 mmol) and 2,2,2-trifluoroethanol (20 mL).

-

Reagent Addition: Begin stirring the solution and add phenylhydrazine (1.08 g, 10.0 mmol) followed by glacial acetic acid (~0.3 mL, 5.0 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 74°C for TFE) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

Workup - Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the trifluoroethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) to remove any unreacted phenylhydrazine, followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (25 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Conclusion

The Knorr synthesis provides a powerful and direct route to this compound. The primary challenge of the synthesis, regioselectivity, is dictated by the strong electronic effects of the trifluoromethyl group. By understanding the reaction mechanism, scientists can make informed experimental choices, such as the strategic use of fluorinated solvents like TFE, to overcome this challenge and achieve a highly selective and efficient synthesis. This level of control is paramount for producing high-purity material essential for applications in drug discovery and materials science.

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

Abstract

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, largely due to the influence of the trifluoromethyl group on its physicochemical properties.[1][2] A precise and comprehensive structural elucidation is fundamental to guaranteeing its purity, confirming its identity, and understanding its behavior in various applications. This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous characterization of this molecule. We will explore the principles, experimental protocols, and interpretation of data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a robust, field-proven framework for spectroscopic analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound comprises a central pyrazole ring, a phenyl substituent at the N1 position, and a trifluoromethyl group at the C3 position. Each of these moieties imparts distinct and predictable signatures across various spectroscopic methods.

-

Phenyl Group: Will produce characteristic signals in the aromatic region of the ¹H and ¹³C NMR spectra.

-

Pyrazole Ring: The two protons on the pyrazole ring are in distinct chemical environments and will appear as separate signals in the ¹H NMR spectrum.

-

Trifluoromethyl (CF₃) Group: This highly electronegative group will significantly influence the chemical shifts of adjacent nuclei, particularly in ¹³C and ¹⁹F NMR spectroscopy. The fluorine atoms will produce a strong, single resonance in the ¹⁹F NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential for complete characterization.[3][4]

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes, as it dissolves the sample without producing interfering signals in the spectrum.[5] Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert and its signal appears upfield, away from most organic proton signals.

Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.70 | d | 2H | Phenyl H (ortho) |

| ~7.50 | t | 2H | Phenyl H (meta) |

| ~7.40 | t | 1H | Phenyl H (para) |

| ~7.00 | d | 1H | Pyrazole H-5 |

| ~6.60 | d | 1H | Pyrazole H-4 |

Note: Actual chemical shifts can vary based on solvent and concentration. The provided data is a representative expectation.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Add a small amount of TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz Bruker Avance).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.[5]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Integrate the peaks and determine the chemical shifts (δ) relative to TMS and coupling constants (J).

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectroscopic analysis.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The strong electronegativity of the fluorine atoms in the CF₃ group causes the attached carbon to appear as a quartet due to C-F coupling and shifts it significantly downfield.[2] A greater number of scans are required for ¹³C NMR compared to ¹H NMR because ¹³C is a less abundant isotope (~1.1%) and has a lower gyromagnetic ratio.[6]

Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~145 (q, ¹JCF ≈ 270 Hz) | Quartet | C-3 (attached to CF₃) |

| ~140 | Singlet | Phenyl C (ipso) |

| ~130 | Singlet | Phenyl C (ortho/meta) |

| ~128 | Singlet | Phenyl C (para) |

| ~122 (q, ²JCF ≈ 40 Hz) | Quartet | C-4 |

| ~120 (q, ¹JCF ≈ 272 Hz) | Quartet | -CF₃ |

| ~110 | Singlet | C-5 |

Note: Quartets (q) arise from coupling to the three fluorine atoms. The coupling constants (J) are given in Hertz (Hz).[7]

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon (unless coupled to fluorine).

-

Typical parameters include a spectral width of ~250 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[5]

-

Data Processing & Analysis: Process the data similarly to ¹H NMR. Identify the chemical shifts for each unique carbon and analyze the C-F coupling patterns.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds, as ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio. For this compound, a single peak is expected for the three equivalent fluorine atoms of the CF₃ group.[7] The chemical shift is typically referenced against an external standard like CFCl₃ (0 ppm) or an internal standard like trifluorotoluene.[8][9]

Predicted ¹⁹F NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|

| ~ -60 to -65 | Singlet | -CF₃ |

Note: The chemical shift for trifluoromethyl groups on aromatic systems typically appears in this upfield region relative to CFCl₃.[10]

Experimental Protocol: ¹⁹F NMR Data Acquisition

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: Tune the spectrometer to the ¹⁹F frequency (e.g., 376 MHz for a 400 MHz instrument).

-

Data Acquisition: Acquire the spectrum. ¹⁹F spectra can be acquired rapidly due to the high sensitivity of the nucleus.

-

Data Processing & Analysis: Reference the spectrum to the appropriate standard and identify the chemical shift of the CF₃ group.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers. This technique is excellent for identifying the presence of key functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[11]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Phenyl & Pyrazole) |

| 1600-1450 | C=C & C=N stretch | Aromatic & Pyrazole Rings |

| ~1320 | C-F stretch (strong) | Trifluoromethyl |

| 750-700 | C-H bend | Monosubstituted Phenyl |

Note: The C-F stretch is often one of the strongest and most characteristic peaks in the spectrum of a fluorinated compound.[2]

Experimental Protocol: ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Data Acquisition: Lower the press to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.

Workflow for ATR-IR Analysis

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight.[12] Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a harder technique that causes fragmentation, providing structural information.[13]

Predicted Mass Spectrometry Data

| m/z Value | Ion | Technique |

|---|---|---|

| 227.06 | [M+H]⁺ | ESI |

| 226.05 | [M]⁺˙ | EI |

| 157.04 | [M - CF₃]⁺ | EI |

| 77.04 | [C₆H₅]⁺ | EI |

Note: The exact mass of C₁₀H₇F₃N₂ is 226.0561. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[7]

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from all methods. The process is a self-validating system where each piece of data must be consistent with the proposed structure.

Confirmatory Workflow

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. colorado.edu [colorado.edu]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. orgsyn.org [orgsyn.org]

- 11. jocpr.com [jocpr.com]

- 12. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

characterization of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole

An In-depth Technical Guide to the Characterization of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic scaffold in modern medicinal chemistry and materials science. The strategic incorporation of a phenyl group at the N1 position and a trifluoromethyl (CF₃) moiety at the C3 position imparts unique physicochemical and pharmacological properties, making it a cornerstone for developing novel therapeutic agents and functional materials.[1][2] The electron-withdrawing nature and lipophilicity of the CF₃ group can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2][3] This guide provides a comprehensive, in-depth analysis of the essential characterization techniques required to unambiguously identify and qualify this compound. It moves beyond mere data presentation to explain the causality behind experimental choices and data interpretation, offering a field-proven perspective for researchers. We cover synthesis, detailed spectroscopic analysis (NMR, MS, IR), physicochemical properties, and reactivity, ensuring a holistic understanding of this critical molecule.

Introduction: The Significance of a Fluorinated Scaffold

The pyrazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs, including the anti-inflammatory celecoxib and various kinase inhibitors.[1][2][4] The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to modulate a molecule's properties. In the context of the this compound core, the CF₃ group exerts a powerful inductive effect, influencing the electron density of the pyrazole ring and impacting its reactivity and potential for intermolecular interactions.[2] This makes a thorough and precise characterization not just a routine quality control step, but a fundamental prerequisite for understanding structure-activity relationships (SAR) and ensuring the reproducibility of downstream biological and material science applications.[5]

Synthesis and Purification: A Practical Approach

The most common and reliable synthesis of 1-aryl-3-(trifluoromethyl)-1H-pyrazoles involves the cyclocondensation reaction between a trifluoromethylated 1,3-dicarbonyl compound and a corresponding hydrazine.[6] This method offers high yields and regioselectivity.

Causality of Experimental Design

The choice of reactants and conditions is critical for success. (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is an excellent trifluoromethylated synthon because the ethoxy group acts as a good leaving group upon reaction with phenylhydrazine. Phenylhydrazine is the clear choice for introducing the 1-phenyl substituent.[7] The reaction is typically performed in an alcoholic solvent like ethanol, which facilitates the dissolution of reactants and the subsequent cyclization and dehydration steps. An acid catalyst is often employed to protonate the carbonyl, activating it for nucleophilic attack by the hydrazine.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

(E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Phenylhydrazine[7]

-

Ethanol, absolute

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in absolute ethanol (30 mL).

-

Reagent Addition: Add phenylhydrazine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum using a rotary evaporator.

-

Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel, shake, and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Purification

The crude product is typically purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure, crystalline solid.

Structural Elucidation & Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous structural confirmation of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality of NMR Analysis: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed map of the molecule's connectivity. The strong electron-withdrawing CF₃ group significantly influences the chemical shifts of nearby nuclei, particularly C3, C4, and the proton on C4, providing a clear diagnostic fingerprint.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are sufficient. For ¹³C, a proton-decoupled experiment is standard.

3.1.1 ¹H NMR Spectroscopy

-

Phenyl Protons (C₆H₅): Expect a complex multiplet pattern between δ 7.2 and 7.8 ppm, integrating to 5 protons. The exact shifts depend on the electronic environment and anisotropic effects of the pyrazole ring.

-

Pyrazole Protons (H-4 & H-5): The pyrazole ring has two protons. The proton at the C4 position will appear as a doublet, and the proton at the C5 position will also be a doublet due to coupling with each other. A characteristic signal for the H-4 proton in a related 3-(trifluoromethyl)pyrazole appears around δ 6.5 ppm.[8] For a similar 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, the H-4 proton appears as a singlet at δ 6.71 ppm, which is a strong indicator for this position.[9]

3.1.2 ¹³C NMR Spectroscopy

-

Phenyl Carbons: Signals will appear in the aromatic region (δ 120-140 ppm).

-

Pyrazole Carbons: The carbons of the pyrazole ring will have distinct shifts. The most diagnostic signal is C3, which is directly attached to the CF₃ group. This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF), typically observed around δ 120-125 ppm.[10] The C-F coupling constant is large, on the order of 270-290 Hz, which is an unmistakable feature.[10]

-

Trifluoromethyl Carbon (CF₃): The CF₃ carbon itself also appears as a quartet due to ¹J_CF coupling.

3.1.3 ¹⁹F NMR Spectroscopy

-

Trifluoromethyl Group (CF₃): This will show a single, sharp signal, as all three fluorine atoms are chemically equivalent. The chemical shift is typically around -60 ppm relative to a CFCl₃ standard.[10] The absence of coupling in the ¹⁹F spectrum confirms the presence of a CF₃ group rather than a CF₂H or CFH₂ moiety.

| Table 1: Summary of Expected NMR Data (in CDCl₃) | |

| Technique | Expected Chemical Shift (δ) and Multiplicity |

| ¹H NMR | ~ 7.2-7.8 ppm (m, 5H, Phenyl-H) |

| ~ 6.7 ppm (d, 1H, Pyrazole H-4) | |

| ~ 7.7 ppm (d, 1H, Pyrazole H-5) | |

| ¹³C NMR | ~ 120-140 ppm (multiple signals, Phenyl-C) |

| ~ 145 ppm (q, ¹J_CF ≈ 38 Hz, Pyrazole C-3) | |

| ~ 108 ppm (s, Pyrazole C-4) | |

| ~ 130 ppm (s, Pyrazole C-5) | |

| ~ 122 ppm (q, ¹J_CF ≈ 270 Hz, CF₃) | |

| ¹⁹F NMR | ~ -60 ppm (s, 3F, -CF₃) |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

Causality of MS Analysis: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern in techniques like Electron Ionization (EI) provides a "fingerprint" that can confirm the connectivity of the molecular structure. For instance, the loss of a CF₃ group is a common and diagnostic fragmentation pathway for such molecules.[10]

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion for ESI or GC inlet for EI).

-

Data Acquisition: Acquire the mass spectrum. For HRMS, use a TOF, Orbitrap, or FT-ICR analyzer.

| Table 2: Expected Mass Spectrometry Data | |

| Parameter | Value / Observation |

| Molecular Formula | C₁₀H₇F₃N₂[7] |

| Exact Mass | 212.05613[11] |

| Molecular Weight | 212.17[7] |

| Molecular Ion (M⁺) | m/z 212 |

| Key Fragments (EI) | m/z 143 ([M-CF₃]⁺) |

| m/z 77 ([C₆H₅]⁺) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.

Causality of IR Analysis: The bonds within a molecule vibrate at specific frequencies. When irradiated with infrared light, the molecule absorbs energy at frequencies corresponding to these vibrations. The C-F bonds of the trifluoromethyl group have a very strong and characteristic absorption, making IR an excellent tool for confirming its presence.

Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Apply pressure to ensure good contact and collect the spectrum.

-

Data Processing: Perform a background subtraction and identify the key absorption peaks.

| Table 3: Key Infrared (IR) Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3150 | Aromatic C-H stretch |

| 1500-1600 | Aromatic C=C ring stretch |

| 1450-1550 | Pyrazole C=N, C=C stretch |

| 1100-1350 | C-F stretch (strong, characteristic) [10] |

Physicochemical Properties

The bulk properties of the compound are critical for its handling, formulation, and application.

| Table 4: Physicochemical Properties of this compound | |

| Property | Value / Description |

| Molecular Formula | C₁₀H₇F₃N₂[7] |

| Molecular Weight | 212.17 g/mol [7] |

| Appearance | Typically an off-white to yellow solid or oil at room temperature. |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. |

| Storage | Store in a cool, dry place (2-8 °C recommended).[12] |

X-ray Crystallography

Reactivity Profile

Understanding the reactivity is key to developing derivatives for drug discovery. The electron-withdrawing CF₃ group deactivates the pyrazole ring towards electrophilic substitution, making such reactions more challenging compared to non-fluorinated analogues. However, the ring can still undergo specific reactions.

Regioselective Iodination: A prime example of controlled reactivity is the iodination of the pyrazole ring. The outcome is highly dependent on the reaction conditions, demonstrating the tunability of its chemistry.[13]

-

Position 5 Iodination: Treatment with n-butyllithium (n-BuLi) deprotonates the most acidic proton at C5, creating a lithium pyrazolide intermediate. Trapping this intermediate with elemental iodine (I₂) exclusively yields the 5-iodo derivative.[13]

-

Position 4 Iodination: In contrast, using a combination of ceric ammonium nitrate (CAN) and I₂ results in electrophilic substitution at the C4 position, affording the 4-iodo product with high regioselectivity.[13]

These iodo-derivatives are invaluable building blocks for further functionalization via cross-coupling reactions like Suzuki or Sonogashira.[13]

Applications in Research and Drug Development

The this compound scaffold is a highly sought-after building block in drug discovery due to its frequent association with potent biological activity.

-

Anti-inflammatory Agents: Many pyrazole derivatives, including celecoxib, function as COX-2 inhibitors. The trifluoromethyl-pyrazole core is explored for developing new and more selective anti-inflammatory drugs.[14]

-

Anticancer Therapeutics: This scaffold is integral to the design of various kinase inhibitors, which are a major class of anticancer drugs.[1][4]

-

Antibacterial Agents: Novel derivatives bearing this core have shown potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting bacterial growth and biofilm formation.[3][15]

Conclusion

The comprehensive is fundamental to its application in advanced research. This guide has detailed the necessary analytical techniques, moving beyond procedural steps to explain the scientific rationale behind the methods and interpretation of results. From synthesis and purification to unambiguous structural confirmation by NMR, MS, and IR spectroscopy, each step provides a layer of validation. An understanding of its physicochemical properties and reactivity profile empowers researchers to confidently utilize this versatile scaffold in the rational design of next-generation pharmaceuticals and functional materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid|497833-13-3 [benchchem.com]

- 7. This compound | CAS#:99498-65-4 | Chemsrc [chemsrc.com]

- 8. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1<i>H</i>)-one - ProQuest [proquest.com]

- 11. 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | C10H7F3N2 | CID 611322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 99498-65-4 CAS MSDS (1-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to the Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazoles

Introduction: The Significance of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazoles in Modern Chemistry

The 1-phenyl-3-(trifluoromethyl)-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes trifluoromethylated pyrazoles highly valuable in the development of pharmaceuticals and agrochemicals. A prominent example is the selective COX-2 inhibitor, Celecoxib, which features this core structure and is widely used as an anti-inflammatory drug. This guide provides a comprehensive overview of the primary synthetic routes to 1-phenyl-3-(trifluoromethyl)-1H-pyrazoles, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug discovery and chemical development.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most classical and widely employed method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, first reported in 1883. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazoles, the key starting materials are a trifluoromethylated β-diketone and phenylhydrazine.

Key Starting Materials

-

Trifluoromethylated β-Diketone: The primary precursor is typically a 1,3-dicarbonyl compound bearing a trifluoromethyl group. A common and commercially available example is 4,4,4-trifluoro-1-phenylbutane-1,3-dione .

-

Phenylhydrazine: This is the nitrogen source for the pyrazole ring. Phenylhydrazine and its derivatives are readily available. For the synthesis of compounds like Celecoxib, a substituted phenylhydrazine, such as 4-hydrazinobenzenesulfonamide hydrochloride, is used.[3]

Reaction Mechanism and Regioselectivity

The Knorr synthesis is typically acid-catalyzed. The mechanism proceeds through the following key steps:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on one of the carbonyl groups of the β-diketone, forming a hydrazone intermediate.[4]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[4]

A critical consideration in the synthesis of unsymmetrically substituted pyrazoles is regioselectivity . The reaction of an unsymmetrical β-diketone with a substituted hydrazine can potentially yield two regioisomers. In the case of 4,4,4-trifluoro-1-phenylbutane-1,3-dione, the initial nucleophilic attack of phenylhydrazine can occur at either the carbonyl carbon adjacent to the phenyl group or the carbonyl carbon adjacent to the trifluoromethyl group.

The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally favors the formation of the isomer where the phenyl group of the hydrazine is attached to the nitrogen adjacent to the trifluoromethyl-substituted carbon of the pyrazole ring, leading to the desired this compound. However, the reaction conditions, including the solvent and the nature of the hydrazine (free base vs. salt), can significantly influence the regiochemical outcome.[5] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve the regioselectivity towards the desired isomer.[6]

Experimental Protocols

Synthesis of the Starting Material: 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Celecoxib Intermediate)

This protocol describes the synthesis of a key intermediate for Celecoxib, which is analogous to the synthesis of 4,4,4-trifluoro-1-phenylbutane-1,3-dione.

Reaction: Claisen condensation of p-methylacetophenone with ethyl trifluoroacetate.

Materials:

-

Toluene

-

Sodium hydride (NaH)

-

p-Methylacetophenone

-

Ethyl trifluoroacetate

-

15% Hydrochloric acid

-

Petroleum ether

Procedure: [7]

-

To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.

-

Stir the mixture and control the temperature at 20-25°C.

-

Dropwise, add 40 g of p-methylacetophenone and simultaneously add 50 g of ethyl trifluoroacetate.

-

After the addition is complete, maintain the temperature at 40-45°C for 5 hours.

-

Cool the reaction mixture to 30°C and slowly add 120 mL of 15% hydrochloric acid.

-

Allow the layers to separate and collect the organic layer.

-

Evaporate the organic layer to dryness under reduced pressure.

-

Add 200 mL of petroleum ether to the residue to crystallize the product.

-

Filter the solid to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. Yield: 91% .[7]

Protocol 1: Synthesis of this compound via Knorr Cyclocondensation

This protocol is a general procedure for the synthesis of the target compound.

Reaction: Cyclocondensation of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with phenylhydrazine.

Materials:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione

-

Phenylhydrazine

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 mmol) in ethanol (10 mL).

-

Add phenylhydrazine (1.1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to precipitate the crude product.

-

Filter the solid and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[8][9]

Protocol 2: Synthesis of Celecoxib

This protocol details the synthesis of Celecoxib, a derivative of this compound.

Reaction: Cyclocondensation of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.

Materials:

-

1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione

-

4-Hydrazinobenzenesulfonamide hydrochloride

-

Methanol

-

Triethylamine

-

10% Aqueous hydrochloric acid

-

Ethyl acetate

-

Brine solution

Procedure: [3]

-

Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione in methanol.

-

Add 4-hydrazinobenzenesulfonamide hydrochloride and triethylamine at room temperature.

-

Reflux the reaction mixture for 10 hours at 60-65°C.

-

Concentrate the reaction mass under reduced pressure.

-

Dissolve the residue in 10% aqueous hydrochloric acid and heat to 65-70°C for 1 hour.

-

Cool the reaction mixture to room temperature and add ethyl acetate and water.

-

Separate the organic layer and wash with brine solution.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify by recrystallization to yield Celecoxib.

Data Presentation

| Method | Starting Materials | Catalyst/Conditions | Yield | Reference |

| Knorr Synthesis | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-hydrazinobenzenesulfonamide HCl | Triethylamine, Methanol, Reflux | High | [3] |

| Claisen Condensation | p-Methylacetophenone, Ethyl trifluoroacetate | Sodium Hydride, Toluene | 91% | [7] |

| Acid-Catalyzed Cyclization | Trichloromethyl enones, Arylhydrazine hydrochlorides | Methanol, Reflux | 37-97% | [5] |

Visualizations

Experimental Workflow: Knorr Pyrazole Synthesis

Caption: Workflow for the Knorr synthesis of this compound.

Mechanism: Knorr Pyrazole Synthesis

Caption: Simplified mechanism of the acid-catalyzed Knorr pyrazole synthesis.

Conclusion and Future Outlook

The Knorr cyclocondensation of trifluoromethylated β-diketones with phenylhydrazine remains the most robust and versatile method for synthesizing 1-phenyl-3-(trifluoromethyl)-1H-pyrazoles. This guide has provided a detailed overview of the key starting materials, reaction mechanisms, and practical experimental protocols. Understanding the factors that control regioselectivity is paramount to achieving high yields of the desired product. As the demand for complex fluorinated heterocycles continues to grow in the pharmaceutical and agrochemical industries, the development of even more efficient, selective, and sustainable synthetic methods will be a key area of future research. Continuous flow synthesis, for example, is emerging as a promising alternative to traditional batch processes for the safe and efficient production of these important compounds.[10]

References

- 1. jk-sci.com [jk-sci.com]

- 2. Knorr Pyrazole Synthesis [drugfuture.com]

- 3. zenodo.org [zenodo.org]

- 4. benchchem.com [benchchem.com]

- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Ascendancy of a Privileged Scaffold: An In-Depth Technical Guide to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

Introduction: A Convergence of Historical Significance and Modern Innovation

In the landscape of modern drug discovery and agrochemical development, the 1-phenyl-3-(trifluoromethyl)-1H-pyrazole core stands as a testament to the enduring power of heterocyclic chemistry. This "privileged scaffold" is not the product of a single, isolated discovery but rather the culmination of over a century of synthetic innovation and an ever-deepening understanding of the profound influence of fluorine in molecular design. This technical guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the historical origins, synthetic evolution, and diverse applications of this remarkable molecular framework. We will delve into the causality behind experimental choices, providing field-proven insights to empower your own research endeavors.

I. Historical Foundations: From Knorr's Pyrazolones to the Fluorine Revolution

The story of the this compound scaffold begins not with fluorine, but with the foundational work of German chemist Ludwig Knorr in 1883. Knorr's synthesis of 1-phenyl-3-methyl-5-pyrazolone, a product of the condensation reaction between ethyl acetoacetate and phenylhydrazine, marked the birth of pyrazole chemistry. This seminal discovery, now known as the Knorr pyrazole synthesis, opened the door to a vast new class of heterocyclic compounds with significant medicinal potential.

The introduction of the trifluoromethyl (-CF3) group, a more recent yet equally transformative event, revolutionized medicinal chemistry. The unique properties of the -CF3 group—its high electronegativity, metabolic stability, and ability to enhance lipophilicity and binding affinity—made it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The strategic marriage of the historically significant pyrazole core with the modern innovation of the trifluoromethyl group gave rise to the this compound scaffold, a framework poised for extraordinary versatility and efficacy.

II. The Synthetic Chemist's Toolkit: Crafting the this compound Core

The synthesis of the this compound core can be approached through several strategic pathways, each with its own set of advantages and considerations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

A. The Classic Approach: Modified Knorr Synthesis with Trifluoromethylated Building Blocks

The most direct conceptual lineage to Knorr's original work involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a phenylhydrazine derivative. The key to this approach is the use of a starting material that already contains the trifluoromethyl group, thus avoiding the often harsh conditions required for direct trifluoromethylation of the pyrazole ring.

A common and readily available precursor is 4,4,4-trifluoro-1-phenyl-1,3-butanedione. The reaction with phenylhydrazine proceeds via a condensation-cyclization cascade to yield the desired 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole. To obtain the 1-phenyl-3-(trifluoromethyl) scaffold, a trifluoromethylated β-ketoester such as ethyl 4,4,4-trifluoroacetoacetate is employed.

Causality Behind Experimental Choices:

-

Acid Catalysis: The Knorr synthesis is typically acid-catalyzed. The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.

-

Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the potential for forming two regioisomers exists. The regioselectivity is influenced by the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH. In the case of ethyl 4,4,4-trifluoroacetoacetate, the highly electrophilic carbonyl adjacent to the trifluoromethyl group is preferentially attacked by the more nucleophilic nitrogen of phenylhydrazine.

Experimental Protocol: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (A Key Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol.

-

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.0 eq) dropwise. An exothermic reaction may be observed.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

B. Modern Strategies: 1,3-Dipolar Cycloadditions and Novel Reagents

More contemporary approaches to the synthesis of trifluoromethylated pyrazoles often employ 1,3-dipolar cycloaddition reactions. These methods offer excellent control over regioselectivity and can be performed under milder conditions.

One such strategy involves the reaction of in situ generated trifluoroacetonitrile imines with appropriate dipolarophiles. Another innovative method utilizes the trifluoromethylation/cyclization of α,β-alkynic hydrazones with a hypervalent iodine reagent, proceeding under transition-metal-free conditions.[1]

Diagram of a Modern Synthetic Workflow: 1,3-Dipolar Cycloaddition

References

A-Technical-Guide-to-1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-Properties-and-Applications

Abstract

This technical guide provides a comprehensive overview of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS No: 99498-65-4), a heterocyclic compound of significant interest in medicinal and materials chemistry. We delve into its core physicochemical and chemical properties, explore established synthetic routes, and detail protocols for its characterization. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the molecule's reactivity, its strategic importance as a pharmacophore, and its handling. By explaining the causality behind its molecular behavior—driven by the interplay of the pyrazole core, the N-phenyl substituent, and the potent electron-withdrawing trifluoromethyl group—this document serves as a vital resource for leveraging this versatile chemical building block in research and development.

Introduction: The Strategic Importance of the Trifluoromethyl-Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, allows for versatile substitution patterns and engages in critical hydrogen bonding and π-stacking interactions with biological targets.[3] When combined with a trifluoromethyl (CF₃) group, the resulting scaffold gains unique and highly desirable properties for drug design.

The CF₃ group is a cornerstone of modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high lipophilicity profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Key advantages conferred by the CF₃ group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic oxidation, which can increase a drug's in-vivo half-life.[4][6]

-

Increased Lipophilicity: The CF₃ group enhances a molecule's ability to cross biological membranes, improving absorption and distribution.[4]

-

Modulated Basicity: It significantly lowers the basicity of nearby functional groups, which can alter pKa and receptor binding interactions.[7]

-

Improved Binding Affinity: The steric and electronic properties of the CF₃ group can lead to stronger and more selective interactions with target enzymes or receptors.[4]

This compound exemplifies the synergistic combination of these two moieties. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, making a deep understanding of its properties essential for scientific advancement.[3][8]

Physicochemical Properties

The physical characteristics of a compound are foundational to its application, dictating solubility, formulation, and handling requirements. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 99498-65-4 | [9][10][11] |

| Molecular Formula | C₁₀H₇F₃N₂ | [9][10] |

| Molecular Weight | 212.17 g/mol | [9][10] |

| Appearance | White to off-white crystalline powder or solid | Inferred from related compounds |

| Melting Point | Data not consistently available for this specific isomer. Related pyrazoles have a wide range. | |

| Boiling Point | Data not available | |

| Solubility | Generally soluble in organic solvents like DMSO, Methanol, and Chloroform. Low solubility in water is expected due to the phenyl and trifluoromethyl groups. | Inferred from common lab practice |

| Storage Temperature | 2-8°C | [12] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the electronic interplay between its three key components: the aromatic pyrazole ring, the N1-phenyl group, and the C3-trifluoromethyl group.

Synthesis

The most common and regioselective synthesis of N-aryl pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a corresponding hydrazine.[1][13] For this compound, this typically involves the reaction of phenylhydrazine with a trifluoromethylated β-diketone or a related synthon like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

The reaction proceeds via initial nucleophilic attack of the phenylhydrazine onto a carbonyl carbon of the diketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The regioselectivity (i.e., whether the CF₃ group ends up at position 3 or 5) is influenced by the steric and electronic nature of the substituents on both reactants and the reaction conditions.[13]

Caption: General synthesis workflow for this compound.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution. However, its reactivity is significantly modulated by its substituents:

-

Activating/Directing Effects: The N-phenyl group can influence the electron density of the pyrazole ring.

-

Deactivating Effects: The trifluoromethyl group is a powerful electron-withdrawing group. Its presence at the C3 position reduces the electron density of the pyrazole ring, making it less susceptible to electrophilic attack compared to unsubstituted pyrazole.[3] Electrophilic substitution, if it occurs, is predicted to favor the C4 position, which is furthest from the deactivating influence of the CF₃ group and the adjacent nitrogen atom.

-

Site-Selective Functionalization: The reactivity can be controlled to achieve site-selective functionalization. For instance, metalation using strong bases like butyllithium can lead to deprotonation at specific sites, allowing for the introduction of other functional groups. Studies on related trifluoromethyl-pyrazoles show that metalation often occurs at the C5 position.[14] This makes the compound a versatile building block for creating more complex, polysubstituted pyrazole derivatives.[15]

Role in Drug Design and Development

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of diseases. Its value stems from the combination of the pyrazole core's pharmacophoric features and the pharmacokinetic benefits of the trifluoromethyl group.[2]

The pyrazole ring itself can act as a bioisostere for an aryl ring, enhancing properties like solubility while providing a rigid scaffold for orienting other functional groups for optimal target binding.[2] The addition of the CF₃ group further enhances lipophilicity and metabolic stability, crucial factors for oral bioavailability and duration of action.[4][6] These properties have been exploited in the development of:

-

Anti-inflammatory Agents: Many pyrazole derivatives, including the well-known drug Celecoxib, are potent inhibitors of cyclooxygenase (COX) enzymes.[16]

-

Antibacterial and Antifungal Agents: Trifluoromethyl-substituted pyrazoles have shown significant activity against drug-resistant bacteria.[8]

-

Kinase Inhibitors: The pyrazole scaffold is common in ATP-competitive kinase inhibitors used in oncology.

The ability to functionalize the pyrazole ring at its various positions allows for fine-tuning of a compound's structure-activity relationship (SAR), enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.[2]

Experimental Protocol: Compound Characterization by NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of a synthesized batch of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Rationale: NMR spectroscopy is a primary and indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this specific molecule, NMR can confirm the presence and connectivity of the phenyl, pyrazole, and trifluoromethyl moieties.

Materials:

-

Sample of this compound (~5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tube

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the pyrazole sample and transfer it into a clean, dry NMR tube.

-

Add ~0.6 mL of deuterated solvent (CDCl₃ is a common first choice).

-

Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument on the sample to ensure a homogeneous magnetic field and optimal resolution.

-

For ¹H NMR: Acquire a standard proton spectrum. Typical parameters on a 400 MHz instrument might include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans is usually sufficient.

-

For ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires more scans due to the lower natural abundance of ¹³C. Typical parameters might involve 1024 to 2048 scans with a wider spectral width and a relaxation delay of 2 seconds.

-

-

Data Processing and Interpretation:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Expected ¹H NMR Signals (in CDCl₃):

-

Phenyl Protons: A multiplet or series of multiplets between δ 7.2-7.8 ppm, integrating to 5 protons.

-

Pyrazole H4 Proton: A doublet or singlet around δ 6.5-7.0 ppm, integrating to 1 proton.

-

Pyrazole H5 Proton: A doublet or singlet around δ 7.5-8.0 ppm, integrating to 1 proton.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

Phenyl Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Pyrazole Carbons (C3, C4, C5): Signals in the aromatic/heteroaromatic region (δ 100-150 ppm). The carbon attached to the CF₃ group (C3) will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (CF₃): A distinct quartet signal further downfield (typically δ 120-125 ppm) with a large one-bond C-F coupling constant (¹JCF ≈ 270 Hz).

-

-

Purity Assessment: The absence of significant impurity peaks in both spectra is indicative of high purity. Integration of the proton signals should correspond to the expected ratios.

-

Caption: Standard workflow for NMR-based characterization of a chemical compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[12]

Consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed hazard, first-aid, and disposal information.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. mdpi.com [mdpi.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 99498-65-4 CAS MSDS (1-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chemuniverse.com [chemuniverse.com]

- 11. pschemicals.com [pschemicals.com]

- 12. 99498-65-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 15. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

An In-depth Technical Guide to 1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 99498-65-4)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and agrochemical research.[1][2] Its structural versatility and capacity for diverse chemical modifications make it a cornerstone for the development of novel therapeutic agents and crop protection solutions.[3] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] This guide provides a comprehensive technical overview of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole, a key intermediate and building block in the synthesis of a wide array of biologically active compounds.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 99498-65-4 | [6][7][8] |

| Molecular Formula | C10H7F3N2 | [7][8] |

| Molecular Weight | 212.17 g/mol | [7][8][9] |

| Appearance | Varies (often a solid) | N/A |

| Solubility | Soluble in common organic solvents | N/A |

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Key spectral features include:

-

¹H NMR: Characteristic signals for the aromatic protons of the phenyl ring and the pyrazole ring protons.

-

¹³C NMR: Resonances for the carbons of the phenyl and pyrazole rings, with the trifluoromethyl group inducing a characteristic quartet for the attached carbon (¹JCF).[10]

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[10]

-

Mass Spectrometry (MS): The molecular ion peak (M+) and characteristic fragmentation patterns.[10]

Synthesis Strategies: A Focus on Regioselective Cycloaddition

The synthesis of this compound predominantly relies on the principles of [3+2] cycloaddition reactions, which offer a powerful and versatile method for constructing the pyrazole ring.[11][12][13][14][15] The general approach involves the reaction of a 1,3-dipole with a dipolarophile.

Primary Synthetic Pathway: Phenylhydrazine and a Trifluoromethylated Building Block

The most common and regioselective synthesis involves the condensation of phenylhydrazine with a trifluoromethyl-containing 1,3-dicarbonyl compound or its synthetic equivalent.[16][17]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | 66000-41-7 | Benchchem [benchchem.com]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:99498-65-4 | Chemsrc [chemsrc.com]

- 7. 1-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOLE | 99498-65-4 [chemicalbook.com]

- 8. 99498-65-4 CAS MSDS (1-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | C10H7F3N2 | CID 611322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique properties and potential applications of this fluorinated heterocyclic compound.

Introduction: The Significance of the Trifluoromethylpyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The strategic introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The combination of the pyrazole ring and the trifluoromethyl group in this compound results in a molecule with significant potential for the development of novel pharmaceuticals. Understanding its molecular structure and properties is paramount for harnessing its full therapeutic potential.

Molecular Structure and Conformation

The molecular structure of this compound consists of a central five-membered pyrazole ring substituted with a phenyl group at the N1 position and a trifluoromethyl group at the C3 position.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with phenylhydrazine.

Experimental Protocol: Synthesis via Condensation

This protocol describes a representative synthesis of this compound.

Materials:

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1 equivalent) in ethanol.

-

Add phenylhydrazine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a suitable solvent that facilitates the dissolution of the reactants and allows for heating to reflux temperature to drive the reaction.

-

Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by phenylhydrazine.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps.

-

Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials, regioisomers, or byproducts.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazole and phenyl rings.

-

Pyrazole Protons: Two doublets are anticipated for the protons at the C4 and C5 positions of the pyrazole ring. The proton at C5 will likely appear more downfield due to the anisotropic effect of the adjacent phenyl ring.

-

Phenyl Protons: A series of multiplets in the aromatic region (typically δ 7.2-7.8 ppm) will correspond to the five protons of the phenyl group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring are expected. The carbon attached to the trifluoromethyl group (C3) will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the -CF3 group will also be a quartet with a large one-bond C-F coupling constant.

-

Phenyl Carbons: Four signals are expected for the phenyl ring carbons: one for the ipso-carbon attached to the pyrazole ring, two for the ortho and meta carbons, and one for the para carbon.

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |

| Pyrazole H-4 | ~6.5 |

| Pyrazole H-5 | ~7.8 |

| Phenyl H | 7.2 - 7.6 (m) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) |

| Pyrazole C-3 | ~145 (q) |

| Pyrazole C-4 | ~105 |

| Pyrazole C-5 | ~130 |

| CF₃ | ~120 (q) |

| Phenyl C | 120 - 140 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm) |

| -CF₃ | ~ -62 |

Note: These are predicted chemical shifts based on known data for similar compounds and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-N stretching | 1350 - 1250 |

| C-F stretching | 1300 - 1100 (strong, multiple bands) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 212. Common fragmentation patterns may include the loss of the trifluoromethyl group or cleavage of the phenyl ring.

Applications in Drug Development

The this compound scaffold is a valuable building block in drug discovery due to its favorable physicochemical and pharmacological properties. The trifluoromethyl group often enhances the potency and metabolic stability of drug candidates. Derivatives of this core structure have been investigated for a variety of therapeutic applications, including:

-

Anti-inflammatory Agents: As analogs of celecoxib, a well-known COX-2 inhibitor.

-

Antibacterial Agents: Showing activity against various bacterial strains.

-

Anticancer Agents: Exhibiting cytotoxic effects on different cancer cell lines.

Caption: Potential therapeutic applications of the core scaffold.

Conclusion